molecular formula C7H8Cl2S B13202111 2-Chloro-3-(3-chloropropyl)thiophene

2-Chloro-3-(3-chloropropyl)thiophene

Cat. No.: B13202111
M. Wt: 195.11 g/mol
InChI Key: FGDODSJOUCCHMD-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)thiophene is a chemical compound with the molecular formula C7H8Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 3-(3-chloropropyl)thiophene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted thiophene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)thiophene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In materials science, its electronic properties are exploited to develop conductive materials. In medicinal chemistry, its biological activity is studied to understand its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.

    3-Chloropropylthiophene: A thiophene derivative with a chloropropyl group.

    2,5-Dichlorothiophene: A thiophene derivative with two chlorine atoms at positions 2 and 5.

Uniqueness

2-Chloro-3-(3-chloropropyl)thiophene is unique due to the presence of both a chloropropyl group and a chlorine atom on the thiophene ring. This dual substitution pattern provides distinct reactivity and properties compared to other thiophene derivatives.

Properties

Molecular Formula

C7H8Cl2S

Molecular Weight

195.11 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8Cl2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2

InChI Key

FGDODSJOUCCHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCCCl)Cl

Origin of Product

United States

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